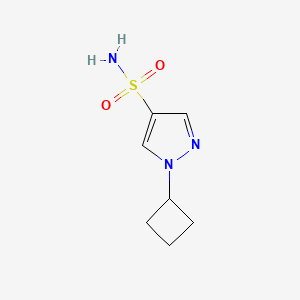

1-Cyclobutyl-1H-pyrazole-4-sulfonamide

Description

Propriétés

IUPAC Name |

1-cyclobutylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOPMPJSSDXMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclobutyl 1h Pyrazole 4 Sulfonamide

General Synthetic Routes for Pyrazole-4-sulfonamide Frameworks

The construction of the core pyrazole-4-sulfonamide structure is a critical first step. Several reliable methods have been developed for this purpose, primarily involving the formation of the pyrazole (B372694) ring followed by or concurrent with the introduction of the sulfonamide functional group.

Cyclocondensation Approaches to Pyrazole Ring Formation

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, offers a versatile and efficient route to a wide array of substituted pyrazoles. The reaction proceeds through the condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com

For the synthesis of a pyrazole-4-sulfonamide framework, a key starting material would be a 1,3-dicarbonyl compound that is either pre-functionalized at the 2-position or can be readily functionalized post-cyclization.

Table 1: Examples of 1,3-Dicarbonyl Compounds in Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole |

|---|---|---|

| Acetylacetone | Hydrazine hydrate (B1144303) | 3,5-Dimethyl-1H-pyrazole |

| Ethyl acetoacetate | Phenylhydrazine | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |

The regioselectivity of the cyclocondensation can be a crucial factor, especially when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds. mdpi.com

Directed Sulfonylation Reactions for Sulfonamide Introduction

Once the pyrazole ring is formed, the introduction of the sulfonamide group at the C4 position is typically achieved through a directed sulfonylation reaction. This process generally involves two key steps: sulfonation of the pyrazole ring to introduce a sulfonic acid or sulfonyl chloride group, followed by amination to form the sulfonamide.

A common method for the direct chlorosulfonylation of pyrazoles involves the use of chlorosulfonic acid. nih.gov The resulting pyrazole-4-sulfonyl chloride is a versatile intermediate that can then be reacted with ammonia (B1221849) or a primary or secondary amine to yield the desired sulfonamide. nih.govacs.org

Table 2: Reagents for Directed Sulfonylation and Sulfonamide Formation

| Step | Reagent | Intermediate/Product |

|---|---|---|

| Sulfonation | Chlorosulfonic acid (ClSO₃H) | Pyrazole-4-sulfonyl chloride |

| Amination | Ammonia (NH₃) | Pyrazole-4-sulfonamide |

The reaction conditions for sulfonylation, such as temperature and solvent, can significantly influence the yield and selectivity of the reaction. nih.gov

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgrsc.org This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation.

Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. rsc.orgnih.gov For instance, a one-pot reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can lead to the formation of highly functionalized pyrano[2,3-c]pyrazoles. nih.gov While not a direct route to 1-cyclobutyl-1H-pyrazole-4-sulfonamide, these MCRs highlight the potential for developing convergent synthetic strategies where the core pyrazole ring and its substituents are assembled in a highly efficient manner.

Strategies for Incorporating the Cyclobutyl Moiety into Pyrazole Derivatives

The introduction of the cyclobutyl group at the N1 position of the pyrazole ring is a defining feature of the target molecule. This can be accomplished through two primary strategies: utilizing a pre-functionalized cyclobutyl hydrazine in the initial ring formation or by attaching the cyclobutyl group after the pyrazole ring has been synthesized.

Utilization of Cyclobutyl Hydrazine Precursors

A direct and convergent approach to 1-cyclobutylpyrazoles involves the use of cyclobutyl hydrazine as the hydrazine component in the cyclocondensation reaction with a suitable 1,3-dicarbonyl compound. This method ensures the unambiguous placement of the cyclobutyl group at the N1 position of the pyrazole ring from the outset of the synthesis.

The synthesis of cyclobutyl hydrazine itself can be a multi-step process, often starting from cyclobutanol (B46151) or cyclobutanone. The availability and stability of cyclobutyl hydrazine are key considerations for this synthetic route. The reaction conditions for the cyclocondensation would be similar to those used with other substituted hydrazines, often involving acidic or basic catalysis.

Post-Cyclization Cyclobutyl Introduction Methods

An alternative and often more flexible approach is to first construct the pyrazole-4-sulfonamide core and then introduce the cyclobutyl group in a subsequent step. This is typically achieved through an N-alkylation reaction. nih.govresearchgate.netdntb.gov.ua

The N-alkylation of a pre-formed pyrazole-4-sulfonamide can be carried out by reacting it with a suitable cyclobutylating agent, such as cyclobutyl bromide, cyclobutyl iodide, or a cyclobutyl tosylate, in the presence of a base. nih.govacs.org The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Table 3: Common Reagents for N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent |

|---|---|---|

| Cyclobutyl bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) |

| Cyclobutyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) |

The reactivity of the pyrazole nitrogen can be influenced by the substituents on the ring. In the case of pyrazole-4-sulfonamide, the electron-withdrawing nature of the sulfonamide group can affect the nucleophilicity of the ring nitrogens. Careful optimization of the reaction conditions is therefore necessary to ensure efficient N-cyclobutylation.

Functionalization and Derivatization Strategies for this compound

The molecular architecture of this compound presents multiple avenues for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary sites for functionalization are the sulfonamide nitrogen atom and the carbon atoms of the pyrazole ring. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. Strategies can be broadly categorized into modifications at the sulfonamide moiety and substitutions on the pyrazole heterocycle.

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for derivatization. The acidic proton on the sulfonamide allows for reactions such as N-alkylation, N-arylation, and N-acylation to introduce a wide variety of substituents. These transformations are typically achieved by first preparing the corresponding 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride intermediate. This reactive intermediate can then be coupled with a range of primary or secondary amines or other nitrogen nucleophiles to yield the desired N-substituted sulfonamides. acs.org

This synthetic approach offers a straightforward method to modulate the physicochemical properties of the parent compound, such as lipophilicity, hydrogen bonding capacity, and steric bulk. For instance, reacting 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride with different amines can lead to a series of derivatives with varied substituents on the sulfonamide nitrogen. acs.org

Table 1: Potential N-Substituted Derivatives of this compound via Sulfonyl Chloride Intermediate

| Reactant (Amine) | Resulting Substituent (R) on Sulfonamide Nitrogen | Potential Derivative Name |

|---|---|---|

| Benzylamine | Benzyl | N-Benzyl-1-cyclobutyl-1H-pyrazole-4-sulfonamide |

| Piperidine | Piperidin-1-yl | 1-Cyclobutyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazole |

| Aniline | Phenyl | 1-Cyclobutyl-N-phenyl-1H-pyrazole-4-sulfonamide |

Another significant modification is N-acylation, which can be accomplished using acylating agents like N-acylbenzotriazoles in the presence of a base such as sodium hydride. semanticscholar.org This method provides access to N-acylsulfonamides, a class of compounds with notable biological activities.

Substitutions on the Pyrazole Heterocycle

The pyrazole ring of this compound is an aromatic system that can undergo electrophilic substitution reactions. In unsubstituted pyrazoles, electrophilic attack preferentially occurs at the C4 position. scribd.comnih.gov However, since this position is already occupied by the sulfonamide group in the target molecule, subsequent substitutions are directed to the C3 and C5 positions. The directing influence of the existing substituents—the N1-cyclobutyl group and the C4-sulfonamide group—will determine the regioselectivity of these reactions.

Common electrophilic substitution reactions that can be explored for the derivatization of the pyrazole core include halogenation and nitration.

Halogenation: Direct halogenation of the pyrazole ring can be achieved using N-halosuccinimides (NCS, NBS, NIS) as sources for chlorine, bromine, and iodine, respectively. researchgate.netbeilstein-archives.org These reactions could potentially yield 3-halo, 5-halo, or 3,5-dihalo derivatives of this compound. The specific conditions and regioselectivity would need to be determined empirically.

Nitration: The introduction of a nitro group onto the pyrazole ring is another viable functionalization strategy. Nitration is typically carried out using nitrating agents such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. cdnsciencepub.comnih.gov The reaction conditions can influence the position of nitration on the pyrazole ring. cdnsciencepub.com For a 1,4-disubstituted pyrazole, nitration would be expected to occur at either the C3 or C5 position.

Table 2: Potential Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction Type | Reagent(s) | Potential Product Position(s) | Potential Product Name |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3 and/or C5 | 3-Bromo-1-cyclobutyl-1H-pyrazole-4-sulfonamide |

| Chlorination | N-Chlorosuccinimide (NCS) | C3 and/or C5 | 3-Chloro-1-cyclobutyl-1H-pyrazole-4-sulfonamide |

These functionalization and derivatization strategies provide a versatile toolkit for the chemical modification of this compound, enabling the generation of novel analogues for further scientific investigation.

Q & A

Q. What are the recommended synthetic routes for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide, and how are reaction intermediates monitored?

The synthesis typically involves cyclobutyl group introduction via nucleophilic substitution or coupling reactions, followed by sulfonamide formation. Key steps include:

- Cyclobutylation : Reacting pyrazole precursors (e.g., 4-chloropyrazole) with cyclobutylboronic acids under Suzuki-Miyaura conditions (Pd catalysis) .

- Sulfonamide Formation : Treating intermediates with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under nitrogen.

- Monitoring : Thin-layer chromatography (TLC) with silica plates and UV visualization is standard for tracking reaction progress. Common solvent systems include ethyl acetate/hexane (1:1) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis) .

- Antimicrobial Activity : Perform MIC (minimum inhibitory concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can solubility limitations of this compound be addressed in pharmacokinetic studies?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Salt Formation : Explore sodium or potassium salts of the sulfonamide group to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Target Validation : Reassess docking results (e.g., AutoDock Vina) by refining binding pocket parameters or using cryo-EM structures.

- Off-Target Screening : Perform kinome-wide profiling to identify unintended interactions .

- Assay Optimization : Control variables like pH, temperature, and reducing agents (e.g., DTT) to minimize false negatives .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Q. What advanced techniques characterize crystallographic or conformational properties?

- Single-Crystal XRD : Resolve 3D structure to identify hydrogen-bonding networks (e.g., sulfonamide NH⋯O interactions) .

- Dynamic NMR : Study ring-flipping dynamics of the cyclobutyl group at variable temperatures .

Methodological Considerations Table

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.